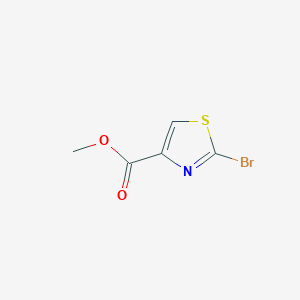

Methyl 2-bromothiazole-4-carboxylate

概要

説明

Methyl 2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C5H4BrNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-bromothiazole-4-carboxylate can be synthesized through several methods. One common method involves the bromination of thiazole-4-carboxylic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time. The use of automated systems helps in maintaining the purity and efficiency of the production process .

化学反応の分析

Types of Reactions: Methyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Substitution: Formation of 2-aminothiazole-4-carboxylate derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazole-4-carboxylate alcohol derivatives.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

Methyl 2-bromothiazole-4-carboxylate is extensively used in the synthesis of pharmaceutical compounds, especially those targeting anti-inflammatory and anti-cancer activities. Its unique thiazole structure allows for the development of bioactive molecules with potential therapeutic effects.

Case Study:

In a study published in Tetrahedron Letters, researchers utilized this compound as a building block for synthesizing fused thiazole derivatives, which were evaluated for their anticonvulsant properties. This highlights its role in advancing medicinal chemistry and drug discovery.

Agricultural Chemicals

Formulation of Agrochemicals:

The compound is instrumental in developing herbicides and fungicides that enhance crop yields and protect plants from pests. Its effectiveness in agricultural applications underscores its importance in sustainable farming practices.

Example Applications:

- Herbicides: this compound is incorporated into formulations designed to inhibit weed growth.

- Fungicides: It is used to create fungicidal agents that prevent fungal infections in crops, thereby improving agricultural productivity .

Material Science

Advanced Materials Development:

Research is ongoing into the use of this compound in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental factors.

Potential Applications:

- Polymers: The compound can be used to synthesize polymers with specific properties suited for industrial applications.

- Coatings: Its incorporation into coatings can improve resistance to corrosion and wear .

Biological Research

Study of Biological Systems:

Researchers utilize this compound to investigate its effects on various biological systems, contributing to the understanding of biochemical pathways and disease mechanisms.

Biological Activity:

Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological exploration. It has shown effectiveness against certain bacterial strains, although detailed mechanisms of action require further elucidation .

Analytical Chemistry

Standard in Analytical Methods:

this compound serves as a standard reference material in analytical chemistry techniques such as chromatography. This application ensures accurate measurement and identification of similar compounds within complex mixtures.

Use Cases:

- Chromatography: Employed as a calibration standard to enhance the precision of analytical results.

- Quality Control: Utilized in quality assurance processes for pharmaceutical products .

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing anti-inflammatory and anti-cancer agents | Anticonvulsant drug synthesis |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Crop protection products |

| Material Science | Development of advanced materials like polymers and coatings | Industrial coatings with enhanced durability |

| Biological Research | Study of effects on biological systems; potential antimicrobial properties | Research on microbial growth inhibition |

| Analytical Chemistry | Standard reference material for chromatography | Calibration standards for accurate measurements |

作用機序

The mechanism of action of methyl 2-bromothiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites .

類似化合物との比較

- 2-Bromothiazole-5-carboxylate

- 2-Aminothiazole-4-carboxylate

- 2-Bromo-1,3-thiazole-4-carboxylic acid methyl ester

Comparison: Methyl 2-bromothiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-bromothiazole-5-carboxylate, it has a different position of the bromine atom, affecting its reactivity and binding affinity. The presence of the ester group in this compound also distinguishes it from other thiazole derivatives, making it more suitable for certain synthetic and biological applications .

生物活性

Methyl 2-bromothiazole-4-carboxylate (CAS No. 170235-26-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrNOS

- Molecular Weight : 222.06 g/mol

- Melting Point : 130°C

- Solubility : High gastrointestinal absorption and permeability across biological membranes.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as a potent inhibitor of human lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism by converting pyruvate to lactate, thus facilitating anaerobic respiration in tumors .

Biological Activities

-

Anticancer Activity :

- This compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it can significantly reduce lactate production in MiaPaCa2 pancreatic cancer cells, demonstrating its effectiveness as a metabolic inhibitor .

- In vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

-

Antimicrobial Properties :

- Preliminary tests have suggested that this compound possesses antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A673 sarcoma cells demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested at concentrations ranging from 1 µM to 10 µM, showing significant reductions in cell viability and increased markers of apoptosis after 48 hours of treatment.

Case Study 2: Enzyme Interaction

Research highlighted the interaction between this compound and LDH using cellular thermal shift assays (CETSA). The results indicated a stable binding affinity to LDH, suggesting that this compound could serve as a lead compound for the development of novel LDH inhibitors aimed at cancer therapy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 222.06 g/mol |

| Melting Point | 130°C |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP1A2 Inhibition | Yes |

特性

IUPAC Name |

methyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNNKTQWCYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376814 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170235-26-4 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。